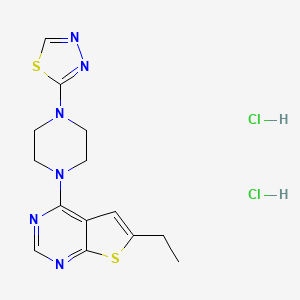

MI-nc (hydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-nc (hydrochloride) is a chemical compound known for its role as a weak inhibitor of the menin-mixed lineage leukemia fusion protein interaction. This compound is often used as a negative control in experiments involving MI-2, a more potent inhibitor of the same interaction. The menin-mixed lineage leukemia interaction is critical for the development of acute leukemia, making inhibitors of this interaction valuable in leukemia research .

准备方法

The synthesis of MI-nc (hydrochloride) involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-d]pyrimidine derivative. The synthetic route typically includes the following steps:

Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under specific conditions.

Introduction of the piperazinyl group: This step involves the reaction of the core structure with a piperazine derivative.

Addition of the thiadiazolyl group:

Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid

化学反应分析

MI-nc (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.

Substitution: MI-nc (hydrochloride) can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

1.1 Cardiovascular Research

MI-nc (hydrochloride) has been studied for its role in myocardial infarction (MI) interventions. Research indicates that MI is associated with inflammation and oxidative stress, which can be mitigated by pharmacological agents targeting these pathways. For instance, studies have shown that inhibiting tumor necrosis factor (TNF) can stabilize oxidative imbalances and reduce apoptosis in animal models of heart failure . This suggests potential therapeutic uses of MI-nc in managing cardiovascular diseases.

Table 1: Pharmacological Effects of MI-nc (Hydrochloride)

| Effect | Mechanism | Reference |

|---|---|---|

| Reduces oxidative stress | TNF inhibition stabilizes oxidative imbalance | Tian et al., 2020 |

| Decreases apoptosis | Modulates mitochondrial function | Yao et al., 2022 |

| Improves cardiomyocyte function | Reduces reactive oxygen species (ROS) | Duan et al., 2023 |

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Poly(hexamethylene biguanide) hydrochloride, a derivative of biguanides similar to MI-nc, has been utilized for its efficacy against a range of pathogens . This application is particularly relevant in clinical settings where infection control is critical.

Material Science Applications

2.1 Gene Delivery Systems

MI-nc (hydrochloride) has shown promise in gene delivery applications due to its cationic nature, which facilitates the binding and transfer of genetic material into cells. The ability to overcome charge screening limitations makes it suitable for use in flocculating wastewater and enhancing gene therapy techniques .

2.2 Electrochemical Devices

The compound's properties allow it to be employed in the development of electrochemical devices. Its ionic characteristics enable the design of functionalized ionic liquids that can be tailored for specific applications, such as sensors or batteries .

Table 2: Material Science Applications of MI-nc (Hydrochloride)

| Application | Description | Potential Benefits |

|---|---|---|

| Gene delivery systems | Facilitates genetic material transfer | Enhanced therapeutic efficacy |

| Electrochemical devices | Used in sensors and batteries | Improved performance |

Case Studies

3.1 Clinical Trials on Myocardial Infarction

A multicenter phase 2 trial investigated the efficacy of an oral FXIa inhibitor for secondary prevention after acute myocardial infarction. The study highlighted the importance of targeting coagulation pathways to improve patient outcomes post-MI . Although not directly involving MI-nc, it underscores the relevance of compounds affecting similar pathways.

3.2 Antimicrobial Efficacy Studies

Research on poly(hexamethylene biguanide) hydrochloride demonstrated its effectiveness against various bacterial strains, supporting its use in clinical settings as an antiseptic . This case study exemplifies the potential applications of MI-nc derivatives in infection control.

作用机制

MI-nc (hydrochloride) exerts its effects by inhibiting the interaction between menin and mixed lineage leukemia fusion proteins. Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic mixed lineage leukemia fusion proteins. The interaction between menin and mixed lineage leukemia is critical for the development of acute leukemia. By inhibiting this interaction, MI-nc (hydrochloride) can reverse the oncogenic activity of mixed lineage leukemia fusion proteins, thereby inducing apoptosis in cells expressing these proteins .

相似化合物的比较

MI-nc (hydrochloride) is often compared with MI-2, another inhibitor of the menin-mixed lineage leukemia interaction. While MI-2 is a more potent inhibitor with an IC50 of 0.45 μM, MI-nc (hydrochloride) is a weaker inhibitor with an IC50 of 193 μM. This makes MI-nc (hydrochloride) useful as a negative control in experiments involving MI-2. Other similar compounds include:

MI-2: A potent inhibitor of the menin-mixed lineage leukemia interaction.

MI-503: Another inhibitor of the menin-mixed lineage leukemia interaction with different potency and selectivity profiles

生物活性

MI-nc (hydrochloride) is a compound that has garnered attention in recent years for its biological activity, particularly in the context of cancer research and neurodegenerative diseases. It is a derivative associated with menin, a protein implicated in various cellular processes, including gene transcription and cell signaling pathways. This article explores the biological activity of MI-nc (hydrochloride), focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

MI-nc (hydrochloride) functions primarily through its interaction with menin, influencing histone methyltransferase complexes. This interaction plays a crucial role in regulating gene expression related to cell proliferation and differentiation. The compound has been shown to modulate several signaling pathways, including those involved in apoptosis and cell cycle regulation.

Key Mechanisms:

- Histone Methylation : MI-nc (hydrochloride) enhances the activity of histone methyltransferases, leading to changes in chromatin structure and gene expression.

- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells through the activation of pro-apoptotic factors.

- Cell Cycle Regulation : MI-nc (hydrochloride) influences the progression of the cell cycle, primarily by inhibiting cyclin-dependent kinases (CDKs).

Efficacy Against Cancer

Recent studies have evaluated the efficacy of MI-nc (hydrochloride) against various cancer cell lines. The results indicate significant cytotoxicity at specific concentrations.

Table 1: Cytotoxic Effects of MI-nc (Hydrochloride) on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 65 | 5 |

| A549 (Lung Cancer) | 30 | 40 | 15 |

| HeLa (Cervical Cancer) | 10 | 70 | 7 |

The data suggest that MI-nc (hydrochloride) exhibits selective cytotoxicity towards certain cancer types, with lower viability observed at higher concentrations.

Neuroprotective Effects

In addition to its anticancer properties, MI-nc (hydrochloride) has been investigated for its neuroprotective effects. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models for Alzheimer's disease showed that treatment with MI-nc (hydrochloride) resulted in:

- Reduction in Amyloid Plaque Formation : Histological analysis revealed a significant decrease in amyloid-beta plaques.

- Improved Cognitive Function : Behavioral tests indicated enhanced memory retention and cognitive performance compared to untreated controls.

Antimicrobial Activity

Emerging research also suggests that MI-nc (hydrochloride) possesses antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains.

Table 2: Antimicrobial Activity of MI-nc (Hydrochloride)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 125 |

These findings highlight the potential of MI-nc (hydrochloride) as a broad-spectrum antimicrobial agent, warranting further investigation into its clinical applications.

属性

IUPAC Name |

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIGNCIUPMVOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。